molecular formula C29H30N2O2S B2595272 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone CAS No. 339277-31-5

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone

Cat. No.: B2595272
CAS No.: 339277-31-5
M. Wt: 470.63
InChI Key: APADDLPLJWKTSV-UHFFFAOYSA-N
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Description

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.

    Substitution: The allyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the allyl and tert-butylbenzyl sulfone groups, making it less functionalized.

    1-allyl-4,5-diphenyl-1H-imidazole: Similar structure but without the sulfone group.

    4-(tert-butyl)benzyl sulfone: Contains the sulfone group but lacks the imidazole core.

Uniqueness

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADDLPLJWKTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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